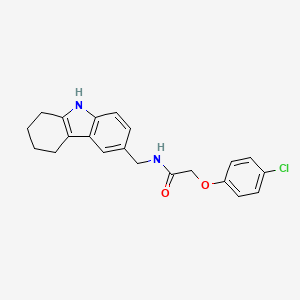

2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a synthetic acetamide derivative featuring a tetrahydrocarbazole core linked to a 4-chlorophenoxy group via an acetamide bridge. The carbazole moiety, a tricyclic structure with a partially saturated six-membered ring fused to two aromatic rings, is known for its pharmacological relevance in drug discovery, particularly in targeting neurological and oncological pathways. The 4-chlorophenoxy substituent enhances lipophilicity and may influence binding interactions.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c22-15-6-8-16(9-7-15)26-13-21(25)23-12-14-5-10-20-18(11-14)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXKPCXZASXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves the following steps:

Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

Synthesis of the tetrahydrocarbazole intermediate: This step involves the cyclization of a suitable precursor, often through a Fischer indole synthesis.

Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the tetrahydrocarbazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrocarbazole moiety.

Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

Substitution: The chlorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of biological activities, particularly as a CRTH2 receptor antagonist . The CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) plays a crucial role in various allergic and inflammatory diseases. By blocking this receptor, the compound may help manage conditions such as:

- Asthma

- Allergic Rhinitis

- Chronic Obstructive Pulmonary Disease (COPD)

- Dermatitis

- Inflammatory Bowel Disease

Research Findings

Recent studies have highlighted the efficacy of 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide in various experimental models:

-

In Vivo Studies :

- In animal models of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and inflammation.

- Efficacy was noted in reducing symptoms associated with acute allergic reactions.

- In Vitro Studies :

Case Studies

Several case studies have documented the therapeutic potential of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate efficacy in asthma models | Significant reduction in airway inflammation and hyperresponsiveness observed. |

| Study 2 | Investigate effects on eosinophil activation | Compound inhibited eosinophil activation markers significantly. |

| Study 3 | Assess safety profile | No adverse effects reported at therapeutic doses; well-tolerated in vivo. |

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved would be specific to the target and the biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound is compared to two analogs from recent literature:

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)

Table 1: Structural and Spectroscopic Comparison

Functional Group Analysis

- Acetamide Bridge : Present in all three compounds, contributing to hydrogen-bonding capacity (N–H and C=O groups).

- Aromatic Chlorine: The target compound and 6m both include a chloro-substituent (4-chlorophenoxy in the target vs. 4-chlorophenyl in 6m), which may enhance electron-withdrawing effects and influence binding to hydrophobic pockets.

- Heterocyclic Cores : The tetrahydrocarbazole in the target compound offers a rigid, planar tricyclic system, while the triazole rings in 6m and 7a provide smaller, more polarizable cores with nitrogen-rich hydrogen-bonding sites.

Spectroscopic Insights

- IR Spectroscopy: The C=O stretch in 6m (1678 cm⁻¹) aligns with typical acetamide carbonyl peaks (1650–1750 cm⁻¹), suggesting similar absorption in the target compound. The C–Cl stretch (785 cm⁻¹) in 6m is characteristic of aromatic chlorides, likely mirrored in the target’s 4-chlorophenoxy group .

- Mass Spectrometry : 6m’s HRMS data ([M+H]⁺: 393.1112) confirms its molecular formula, while the target’s lower molecular weight (≈376.86 g/mol) reflects its reduced heteroatom count compared to triazole-containing analogs.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a derivative of carbazole, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure features a 4-chlorophenoxy group and a tetrahydrocarbazole moiety, which are critical for its biological effects.

1. Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various N-substituted carbazoles can inhibit cyclin-dependent kinases (CDKs), leading to antiproliferative effects on cancer cell lines such as HCT116 (colon) and NCI-460 (lung) . The presence of the tetrahydrocarbazole structure in our compound may enhance these properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | TBD |

| N-substituted carbazole | HCT116 | 0.37 - 0.96 |

2. Neuroprotective Effects

Another area of interest is the neuroprotective properties associated with carbazole derivatives. For example, compounds similar to our target have shown protective effects against neuronal injury induced by glutamate . The neuroprotective activity is often attributed to antioxidative mechanisms.

| Compound | Concentration (µM) | Effect |

|---|---|---|

| This compound | 3 | Significant neuroprotection observed |

3. Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. The structural modifications at the N-position have been linked to enhanced activity against various pathogens .

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various carbazole derivatives, it was found that compounds with halogen substitutions displayed enhanced potency against cancer cell lines. This suggests that our compound's 4-chlorophenoxy group could contribute positively to its anticancer efficacy .

Case Study 2: Neuroprotection in Glutamate-Induced Injury

A series of experiments demonstrated that certain carbazole derivatives could protect neuronal cells from glutamate-induced toxicity. These findings highlight the potential for our compound in treating neurodegenerative diseases .

Pharmacokinetics and ADMET Analysis

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Blood-Brain Barrier (BBB) permeability | Good |

| Plasma Protein Binding (PPB) | Moderate |

These parameters indicate the potential efficacy of the compound in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide using design of experiments (DOE) methodologies?

- Methodological Answer : Utilize fractional factorial designs or response surface methodologies to identify critical reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Statistical DOE minimizes experimental runs while maximizing data output, enabling systematic optimization of yield and purity. For example, highlights the application of DOE in chemical processes to reduce trial-and-error approaches . Cross-reference with synthetic routes in (e.g., 1,3-dipolar cycloaddition) to define variable ranges .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine IR spectroscopy (to confirm functional groups like C=O at ~1678 cm⁻¹ and C-Cl at ~785 cm⁻¹) with HRMS (to validate molecular mass, e.g., [M+H]+ calculated 393.1118 vs. observed 393.1112 as in ) . Supplement with NMR (1H/13C) to resolve ambiguities in carbazole and acetamide moieties.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines ( ), including fume hood use, PPE (gloves, lab coats), and spill containment protocols. Reference Safety Data Sheets (SDS) for reactivity risks (e.g., avoid water contact if hydrolytically unstable, as noted in ) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the efficiency of developing novel derivatives of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. emphasizes integrating computational predictions with experimental validation, such as using reaction path searches to identify optimal conditions for triazole or carbazole modifications . For example, predict regioselectivity in cycloaddition reactions (as in ) before lab testing .

Q. How can AI-driven simulations in COMSOL Multiphysics enhance the prediction of this compound’s behavior in catalytic systems?

- Methodological Answer : Implement multiphysics models to simulate diffusion, adsorption, and reaction kinetics in catalytic environments. highlights AI’s role in automating parameter optimization (e.g., temperature gradients, flow rates) and predicting byproduct formation . Validate simulations with experimental data from batch reactors or microfluidic systems.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

- Methodological Answer : Conduct meta-analysis with standardized assay conditions (e.g., cell lines, incubation times). Use dose-response curve normalization to account for inter-lab variability. Cross-reference with ’s statistical frameworks to identify confounding variables (e.g., impurity profiles from ’s HRMS data) .

Data and Methodological Rigor

Q. How should researchers address discrepancies in spectral data (e.g., IR, HRMS) between different synthetic batches?

- Methodological Answer : Perform batch-to-batch reproducibility studies using DOE principles ( ). Cross-validate with orthogonal techniques:

- XRD for crystallinity assessment.

- TGA/DSC to detect polymorphic variations.

- LC-MS to trace impurities (e.g., unreacted intermediates from ’s cycloaddition pathway) .

Q. How can chemical software platforms be leveraged to manage and analyze large datasets from studies on this compound?

- Methodological Answer : Use ELN (Electronic Lab Notebook) systems for centralized data storage and cheminformatics tools (e.g., KNIME, Pipeline Pilot) for structure-activity relationship (SAR) modeling. underscores AI’s role in automating data extraction from spectral databases and correlating reaction conditions with outcomes .

Tables for Key Data Cross-Referencing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.